molecular formula C24H27N3O10S B1140478 (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 288853-59-8

(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1140478
CAS No.: 288853-59-8
M. Wt: 549.6 g/mol
InChI Key: QGESYIGEZXWVIN-UHFFFAOYSA-N
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Description

(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of Rosiglitazone, a thiazolidinedione class drug primarily used to manage type 2 diabetes mellitus. This compound is formed through the glucuronidation of 5-Hydroxy Rosiglitazone, a process that enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the glucuronidation of 5-Hydroxy Rosiglitazone. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of 5-Hydroxy Rosiglitazone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in other reactions such as oxidation, reduction, and substitution under specific conditions .

Common Reagents and Conditions

    Glucuronidation: UDPGA, UGT enzymes, and appropriate buffers.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed

The major product formed from the glucuronidation of 5-Hydroxy Rosiglitazone is this compound. Other reactions may yield various oxidized, reduced, or substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily expressed in adipose tissue, where it regulates genes involved in glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity and reduces blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its enhanced solubility and excretion profile compared to its parent compound, Rosiglitazone. This makes it a valuable metabolite for studying drug metabolism and pharmacokinetics .

Properties

CAS No.

288853-59-8

Molecular Formula

C24H27N3O10S

Molecular Weight

549.6 g/mol

IUPAC Name

6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H27N3O10S/c1-27(8-9-35-13-4-2-12(3-5-13)10-15-21(31)26-24(34)38-15)16-7-6-14(11-25-16)36-23-19(30)17(28)18(29)20(37-23)22(32)33/h2-7,11,15,17-20,23,28-30H,8-10H2,1H3,(H,32,33)(H,26,31,34)

InChI Key

QGESYIGEZXWVIN-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

6-[6-({2-[4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-phenoxy]ethyl}-methyl-amino)-pyridin-3-yloxy]-3,4,5-trihydroxy-tetrahydro-pyran-2-carboxylic Acid; 

Origin of Product

United States

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